CAS registry number and safety data for (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl
CAS registry number and safety data for (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl
An In-Depth Technical Guide for the Research Professional: (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl
This guide provides a comprehensive technical overview of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride. As a chiral amine, this compound serves as a valuable building block in synthetic chemistry, particularly within the field of drug discovery and development. Its fluorinated and stereospecific nature makes it a desirable intermediate for creating complex molecular architectures with specific biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, safety, handling, and potential applications.
Compound Identification and Properties
(S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is a primary amine hydrochloride salt. The presence of a chiral center, a fluorine atom, and a methyl group on the phenyl ring provides multiple points for synthetic modification and influences its physicochemical properties. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3][4].
Caption: Chemical structure of (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Registry Number | 2075820-33-4 | [5][6][7] |
| Molecular Formula | C₉H₁₃ClFN | [7] |
| Molecular Weight | 189.66 g/mol | [7] |
| Synonym(s) | (1S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride | [5][6] |
| Physical Form | Solid, white to off-white | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated area. |[6] |
Safety Data and Hazard Analysis
Understanding the potential hazards of a chemical is the foundation of laboratory safety. (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a standardized framework for hazard communication[8][9][10].
Caption: GHS hazard communication workflow for the subject compound.
Table 2: GHS Classification Summary
| Classification | Category | Signal Word | Pictogram | Hazard Code(s) |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | GHS07 (Exclamation Mark) | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | GHS07 (Exclamation Mark) | H315 |
| Serious Eye Irritation | 2A | Warning | GHS07 (Exclamation Mark) | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | GHS07 (Exclamation Mark) | H335 / H336 |
Expert Analysis of Hazards:
-
H302/H312/H332 - Harmful if swallowed, in contact with skin, or if inhaled : This classification indicates moderate acute toxicity.[5][11] The primary risk is systemic effects following exposure through major routes. The causality stems from the compound's ability to be absorbed into the bloodstream and interfere with biological processes.
-
H315 - Causes skin irritation : This is due to the chemical's ability to disrupt the lipid barrier of the skin, leading to local inflammation, redness, and discomfort upon direct contact.[5][12]
-
H319 - Causes serious eye irritation : The amine hydrochloride salt can be particularly damaging to the sensitive tissues of the eye, causing significant, though reversible, inflammation and pain.[5][13] This is a critical consideration for PPE selection.
-
H335/H336 - May cause respiratory irritation / May cause drowsiness or dizziness : Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.[6] Systemic absorption following inhalation may also lead to central nervous system effects like drowsiness.[5][11]
Protocols for Safe Handling and Emergency Response
A self-validating system of protocols ensures that risks are systematically managed. The following workflows are designed for researchers handling this compound.
Workflow 1: Standard Protocol for Safe Handling and Storage
This protocol minimizes exposure during routine laboratory operations.
Caption: Step-by-step workflow for safe laboratory handling.
Step-by-Step Methodology:
-
Preparation : Before handling, review this guide and the supplier's Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station/shower is accessible.
-
Personal Protective Equipment (PPE) : Wear a standard laboratory coat, nitrile gloves, and chemical safety glasses with side shields. The choice of nitrile is based on its general resistance to a wide range of chemicals.
-
Handling : Conduct all manipulations within a chemical fume hood to mitigate inhalation risks (H332/H335).[14][15] When weighing and transferring the solid, do so carefully to prevent the generation of airborne dust.
-
Storage : Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[14] Store in a designated area for non-volatile solids, away from strong oxidizing agents, acids, and bases with which it may react exothermically.[16]
-
Disposal : Dispose of unused material and contaminated labware in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.
Workflow 2: Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
-
If Inhaled : Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[14][17] If the person feels unwell or experiences respiratory symptoms, call a POISON CENTER or doctor.[17]
-
If on Skin : Take off all contaminated clothing immediately. Rinse the affected skin area cautiously with plenty of water for at least 15 minutes.[15][17] If skin irritation occurs, seek medical advice.[17]
-
If in Eyes : Rinse cautiously with water for several minutes.[15][17] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical advice/attention.[13][17]
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting.[14][16] Call a POISON CENTER or doctor immediately if you feel unwell.
Application in Synthetic Chemistry and Drug Development
(S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is not an end-product therapeutic but a specialized chiral building block. Its value lies in its use as a starting material for the synthesis of larger, more complex molecules, particularly active pharmaceutical ingredients (APIs). The stereochemistry at the ethylamine's alpha-carbon is often crucial for the target molecule's specific interaction with biological receptors or enzymes.
A primary application for a chiral amine like this is in amide bond formation , a cornerstone reaction in pharmaceutical synthesis. It can be coupled with a carboxylic acid to form a chiral amide, introducing a key structural motif into a drug candidate.
Representative Workflow: Amide Coupling Reaction
Objective : To couple (S)-1-(4-fluoro-2-methylphenyl)ethanamine with a generic carboxylic acid (R-COOH) to form a chiral amide.
Caption: Logical workflow for a standard amide coupling reaction.
Step-by-Step Experimental Protocol:
-
Amine Neutralization : To a solution of the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF, add a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Reaction Initiation : Add (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl (1.2 eq) to the mixture. The base neutralizes the hydrochloride salt in situ, liberating the free amine to participate in the reaction.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification : Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, usually by column chromatography on silica gel, to yield the pure chiral amide.
This protocol is a foundational example. The choice of coupling agent, base, and solvent must be optimized for the specific carboxylic acid substrate to ensure high yield and prevent racemization of the chiral center.
References
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(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]
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GHS Classification Summary. (n.d.). PubChem - NIH. Retrieved March 18, 2026, from [Link]
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GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Chemsafetypro. Retrieved March 18, 2026, from [Link]
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Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety - Northwestern University. Retrieved March 18, 2026, from [Link]
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GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]
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(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved March 18, 2026, from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved March 18, 2026, from [Link]
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